molecular formula C24H24N4O2S2 B2373452 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide CAS No. 1251563-82-2

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide

Cat. No.: B2373452
CAS No.: 1251563-82-2
M. Wt: 464.6
InChI Key: KODPYVUPZYJTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel compounds involving the thieno[3,2-d]pyrimidinyl moiety has been demonstrated through various chemical reactions. For instance, compounds with similar structural frameworks have been synthesized using efficient methodologies, which could potentially apply to the synthesis of the specific compound you're interested in. These synthetic routes often involve the use of specific reagents and conditions to achieve desired heterocyclic compounds that exhibit promising properties for further applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Potential Applications in Biomedical Research

  • Compounds structurally related to the one you've mentioned have shown significant biological activities, such as anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in cancer research, particularly in inhibiting angiogenesis, a crucial process for tumor growth and metastasis. The effect on DNA cleavage also points towards potential applications in developing novel anticancer therapies (Kambappa et al., 2017).

Properties

IUPAC Name

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S2/c1-15-4-2-5-17(12-15)19-14-32-21-20(19)26-24(27-23(21)30)28-9-7-16(8-10-28)22(29)25-13-18-6-3-11-31-18/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,25,29)(H,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODPYVUPZYJTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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